molecular formula C8HCl4F5 B15091680 6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzotrichloride

6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzotrichloride

Cat. No.: B15091680
M. Wt: 333.9 g/mol
InChI Key: PEHVDMJTRUESJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzotrichloride is a chemical compound with the molecular formula C8HCl4F5 It is a derivative of benzotrichloride, characterized by the presence of chloro, difluoro, and trifluoromethyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzotrichloride typically involves the chlorination and fluorination of benzotrichloride derivatives. One common method includes the reaction of 2,3-difluoro-4-(trifluoromethyl)benzotrichloride with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzotrichloride can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form corresponding benzoic acid derivatives.

    Reduction Reactions: The compound can be reduced to form benzyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted benzotrichlorides with various functional groups.

    Oxidation Reactions: Products include benzoic acid derivatives.

    Reduction Reactions: Products include benzyl derivatives.

Scientific Research Applications

6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzotrichloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzotrichloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical entities. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The pathways involved in these reactions are often complex and depend on the specific context of the application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzotrichloride is unique due to the combination of chloro, difluoro, and trifluoromethyl groups on the benzene ring. This specific arrangement imparts distinct chemical properties, such as high reactivity and stability, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C8HCl4F5

Molecular Weight

333.9 g/mol

IUPAC Name

1-chloro-3,4-difluoro-2-(trichloromethyl)-5-(trifluoromethyl)benzene

InChI

InChI=1S/C8HCl4F5/c9-3-1-2(8(15,16)17)5(13)6(14)4(3)7(10,11)12/h1H

InChI Key

PEHVDMJTRUESJC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)C(Cl)(Cl)Cl)F)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.